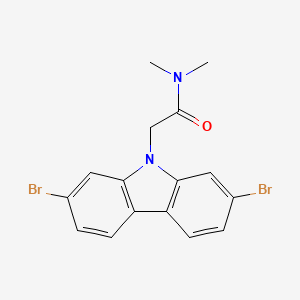
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide is a compound derived from carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their extensive applications in the fields of photonics, electronics, and biology due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide typically involves the bromination of carbazole followed by acylation. The synthetic route generally includes the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the carbazole ring.
Scientific Research Applications
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound can modulate the activity of enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide can be compared with other carbazole derivatives such as:
2,7-dibromocarbazole: A precursor in the synthesis of the target compound, known for its use in organic electronics.
9-ethylcarbazole: Another derivative with applications in photonics and electronics.
Carbazole-3,6-dicarboxylic acid: Used in the synthesis of polymers and materials for electronic devices.
Properties
Molecular Formula |
C16H14Br2N2O |
|---|---|
Molecular Weight |
410.10 g/mol |
IUPAC Name |
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H14Br2N2O/c1-19(2)16(21)9-20-14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)20/h3-8H,9H2,1-2H3 |
InChI Key |
LALLOWJHCBECGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


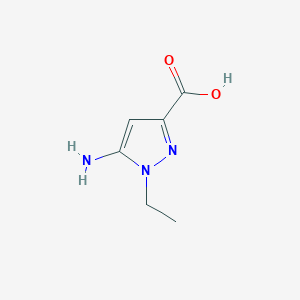

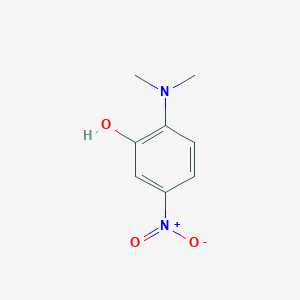
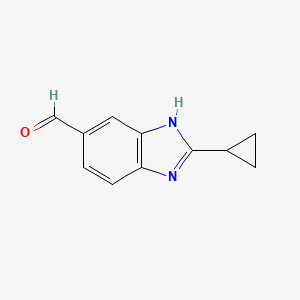
![N-[6-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B13886162.png)
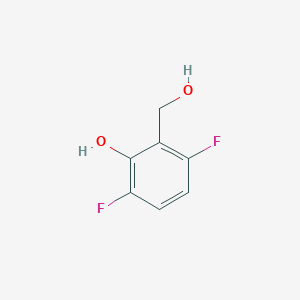
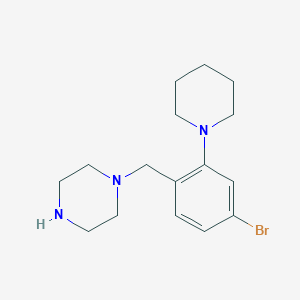
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)

![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
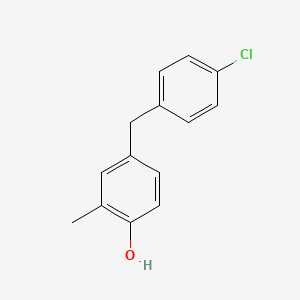
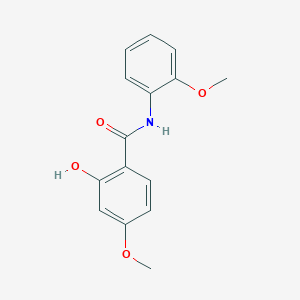
![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
